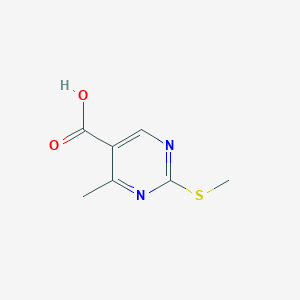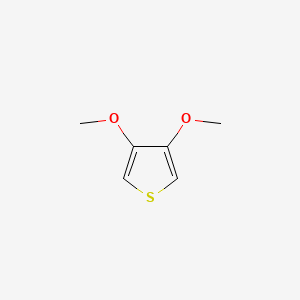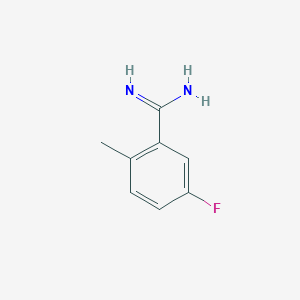![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.259 . It is achiral, with no defined stereocenters or E/Z centers .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A method for synthesizing a related compound, “3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride”, involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .Molecular Structure Analysis
The molecular structure of “3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” can be represented by the SMILES notation “CC1=CSC2=NCCCCN12” and the InChI notation "InChI=1S/C8H12N2S/c1-7-6-11-8-9-4-2-3-5-10(7)8/h6H,2-5H2,1H3" .Chemical Reactions Analysis
The reaction mechanism of similar compounds involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-Claisen rearrangement .Aplicaciones Científicas De Investigación
Anticancer Applications
The thiazolopyrimidine derivatives, which share a structural similarity with 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have shown promising results in anticancer research. They are considered potential scaffolds for designing new anticancer drugs due to their ability to effectively bind to biological targets . The active methylene group in these compounds is highly reactive, making it an attractive center for functionalization and optimization of interactions with cancer cell targets .
Antibacterial Activity
These compounds have demonstrated significant antibacterial properties. The structural similarity of the thiazolopyrimidine ring system to purine allows for the design of structures capable of binding effectively to biological targets, which is crucial in developing new antibacterial agents .
Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory activities. This is particularly important in the development of new treatments for inflammatory diseases, where the modulation of the immune response is required .
Enzyme Inhibition
The derivatives of thiazolopyrimidine, including those similar to 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have been explored as enzyme inhibitors. They have been studied for their potential as acetylcholinesterase inhibitors, which could have applications in treating diseases like Alzheimer’s .
Antitubercular Activity
The compounds have shown activity against Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents. This is particularly significant given the ongoing challenge of tuberculosis and the need for new therapeutic options .
Antiviral Potential
Thiazolopyrimidine derivatives have been investigated for their antiviral properties. This research is crucial in the ongoing fight against viral infections and the development of new antiviral drugs .
Polymerization Reactions
These compounds have also found applications in polymer science, particularly in polymerization reactions as copolymers. This opens up possibilities for creating new materials with specific properties tailored for various industrial applications .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPZHGKCBBUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCCCN12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)
